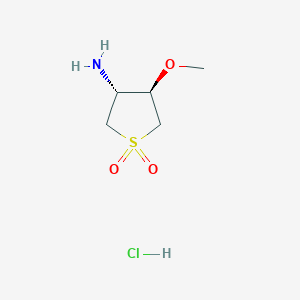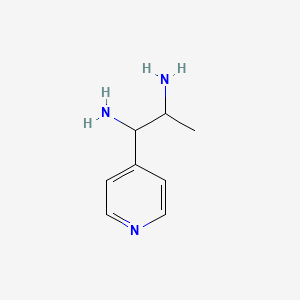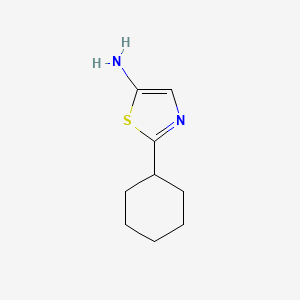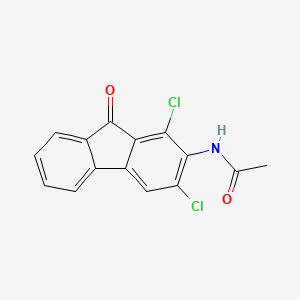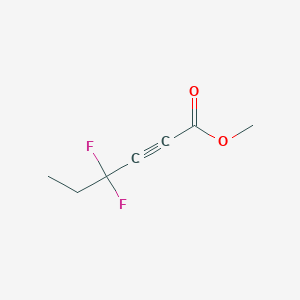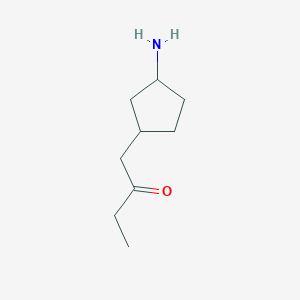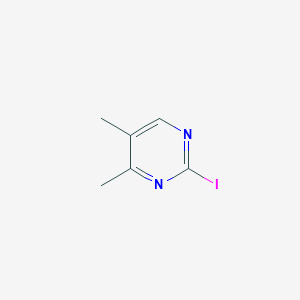
2-Iodo-4,5-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4,5-dimethylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound is distinguished by the presence of iodine at the 2-position and methyl groups at the 4 and 5 positions on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,5-dimethylpyrimidine typically involves the iodination of 4,5-dimethylpyrimidine. One common method is the reaction of 4,5-dimethylpyrimidine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-4,5-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and organozinc reagents. Reactions are conducted under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.
Cross-Coupling Products: Products include various biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4,5-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown promise in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Iodo-4,5-dimethylpyrimidine and its derivatives largely depends on the specific application and target. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as receptor agonists or antagonists, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-4,6-dimethylpyrimidine: Similar in structure but with methyl groups at the 4 and 6 positions.
4,5-Dimethylpyrimidine: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Chloro-4,5-dimethylpyrimidine: Chlorine substituent instead of iodine, leading to variations in chemical behavior and reactivity.
Uniqueness: 2-Iodo-4,5-dimethylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific types of chemical transformations that are not possible with other halogenated pyrimidines. Its ability to undergo cross-coupling reactions with high efficiency makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H7IN2 |
|---|---|
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
2-iodo-4,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 |
InChI-Schlüssel |
IHXITKKGYHRYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)
